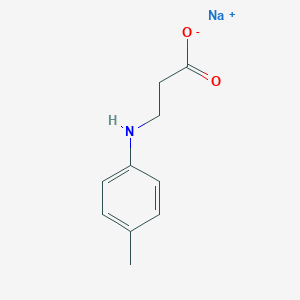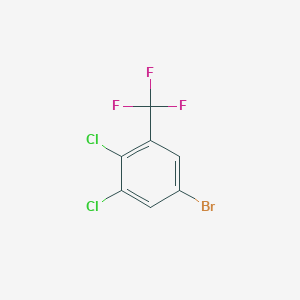
potassium;2-(2,5-dichlorophenyl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
potassium;2-(2,5-dichlorophenyl)sulfanylacetate is a chemical compound with a unique structure and significant potential in various scientific fields. It is known for its specific interactions and applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of potassium;2-(2,5-dichlorophenyl)sulfanylacetate involves several steps, starting with the use of N-protective indole and halogenated hydrocarbon as raw materials. The process includes a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions: potassium;2-(2,5-dichlorophenyl)sulfanylacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and halogenated hydrocarbons. The reaction conditions typically involve specific temperatures, pressures, and catalysts to achieve the desired outcomes.
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.
Aplicaciones Científicas De Investigación
potassium;2-(2,5-dichlorophenyl)sulfanylacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of various materials and chemicals.
Mecanismo De Acción
The mechanism of action of potassium;2-(2,5-dichlorophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to potassium;2-(2,5-dichlorophenyl)sulfanylacetate include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities but may differ in their specific interactions and applications .
Uniqueness: this compound stands out due to its unique structure and specific interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses.
Propiedades
IUPAC Name |
potassium;2-(2,5-dichlorophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2S.K/c9-5-1-2-6(10)7(3-5)13-4-8(11)12;/h1-3H,4H2,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLNDCFCHWFSEW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)SCC(=O)[O-])Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2KO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(butan-2-ylamino)methyl]-1H-quinazolin-4-one;hydrochloride](/img/structure/B7806023.png)

![5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol](/img/structure/B7806049.png)





